molecular formula C15H21NO7 B15394032 Ethyl 4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoate

Ethyl 4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoate

Cat. No.: B15394032
M. Wt: 327.33 g/mol
InChI Key: FREAPVFREJJKCA-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoate is a synthetic compound featuring a benzoate ester core linked via an amino group to a tetrahydropyran ring. This compound’s unique structure suggests applications in medicinal chemistry, particularly as a glycosidase inhibitor or in targeted drug delivery systems. However, its specific pharmacological profile remains underexplored in the literature reviewed .

Properties

Molecular Formula

C15H21NO7

Molecular Weight

327.33 g/mol

IUPAC Name

ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate

InChI

InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

FREAPVFREJJKCA-RKQHYHRCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Differences Potential Applications
Target Compound Amino-linked benzoate, tetrahydropyran ~383 (estimated) High hydrophilicity, H-bond donors Glycosidase inhibition, drug delivery
Methyl-2-ethyl-6-(tetrahydropyran-oxy)benzoate Ether linkage, methyl-ethyl group ~372 (estimated) Increased lipophilicity Membrane-permeable intermediates
Sotagliflozin Chlorophenyl, methylthio 424.94 SGLT1/2 inhibition Diabetes, cardiovascular therapy
Fluorinated Compound 17 Perfluorinated chain, triazoles ~1,200 (estimated) Metabolic stability, BBB penetration Prodrugs, CNS-targeted therapies

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